![molecular formula C24H21NO4 B2888732 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-2-(4-methylphenyl)acetic acid CAS No. 1379832-75-3](/img/structure/B2888732.png)
2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-2-(4-methylphenyl)acetic acid
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Overview
Description
This compound is a derivative of fluorene, a polycyclic aromatic hydrocarbon . It contains a fluorene moiety with a methoxy carbonyl group attached to the 9-position . This group is further linked to an amino acid moiety via an amide bond .
Molecular Structure Analysis
The molecular structure of this compound includes a fluorene moiety, an amide group, and an amino acid moiety . The fluorene moiety is a polycyclic aromatic hydrocarbon, which may contribute to the compound’s chemical properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure . The presence of the fluorene moiety could contribute to its aromaticity and hydrophobicity .Scientific Research Applications
Chemistry and Synthesis
The fluoren-9-ylmethoxycarbonyl (Fmoc) group is widely utilized in the synthesis of peptides due to its stability under various conditions and its ease of removal without affecting sensitive amino acid residues. Studies show that Fmoc amino acids have been crucial in enhancing solid-phase peptide synthesis methodologies, leading to the synthesis of biologically active peptides and proteins. The versatility of Fmoc chemistry allows for the orthogonal protection and deprotection of amino acids, making it a cornerstone in peptide synthesis (Fields & Noble, 2009).
Protecting Groups for Hydroxy and Amide Functions
The fluoren-9-ylmethoxycarbonyl (Fmoc) group is also effective as a protecting group for hydroxy groups, showcasing its utility beyond amino acids to other functional groups in organic molecules. This feature is beneficial in the synthesis of complex organic molecules where selective deprotection is required. The Fmoc group can be removed under mild base conditions, allowing for the preservation of other sensitive functional groups (Gioeli & Chattopadhyaya, 1982).
Solid-Phase Peptide Synthesis (SPPS)
In the realm of SPPS, Fmoc amino acids are pivotal for the assembly of peptides on solid supports. The introduction of various solid supports and linkages, alongside the development of Fmoc chemistry, has significantly propelled the field of peptide synthesis. These advancements have facilitated the synthesis of complex peptides and small proteins, highlighting the critical role of Fmoc-protected amino acids in modern synthetic methodologies (Fields & Noble, 2009).
Application in Biomaterials and Hydrogelators
Recent research into Fmoc-protected amino acids has expanded into the development of novel hydrogelators and biomaterials. The structural and supramolecular characteristics of Fmoc amino acids are fundamental in understanding their role in biomaterials science. The ability to form stable and functional materials from Fmoc-protected amino acids opens up new avenues for their application in biotechnology and medicine (Bojarska et al., 2020).
Mechanism of Action
Target of Action
The primary targets of the compound “2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-2-(4-methylphenyl)acetic acid” are currently unknown
Mode of Action
It is known that the compound contains a fluorenylmethyloxycarbonyl (fmoc) group, which is commonly used in peptide synthesis for temporary protection of amine groups . The Fmoc group can be removed under mildly basic conditions, allowing for further reactions with the amine group .
Biochemical Pathways
Given its structure, it may be involved in peptide synthesis or modification pathways due to the presence of the fmoc group .
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of this compound . For instance, the Fmoc group is stable at room temperature but can be removed under mildly basic conditions .
Future Directions
properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(4-methylphenyl)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO4/c1-15-10-12-16(13-11-15)22(23(26)27)25-24(28)29-14-21-19-8-4-2-6-17(19)18-7-3-5-9-20(18)21/h2-13,21-22H,14H2,1H3,(H,25,28)(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGSOFZYQSWSVTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1379832-75-3 |
Source
|
Record name | 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(4-methylphenyl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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